1-(3-Bromophenyl)-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROBPZYRIWTYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Spectrometric Characterization of Imidazole 2 Amine Scaffolds
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental formula of a compound. Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places, allowing for the calculation of an exact mass that can distinguish between compounds with the same nominal mass but different elemental compositions.
For 1-(3-Bromophenyl)-1H-imidazol-2-amine (C₉H₈BrN₃), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the elemental formula. For instance, in the characterization of other novel imidazole (B134444) derivatives, HRMS (ESI) has been successfully used to confirm molecular formulas. For a different compound, C₁₇H₁₅N₂O₂S, the calculated m/z for [M+H]⁺ was 311.0854, while the experimentally found value was 311.0844, a deviation that is well within the accepted range for confirming the proposed structure. This level of accuracy is critical for verifying the identity of newly synthesized molecules like this compound.
Table 1: Illustrative HRMS Data for an Analogous Imidazole Derivative
| Parameter | Value |
|---|---|
| Compound Class | Functionalized Imidazole Derivative |
| Molecular Formula | C₁₇H₁₅N₂O₂S |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 311.0854 |
This interactive table showcases typical data obtained from an HRMS experiment for a related class of compounds.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules, such as many imidazole derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase.
This technique is highly effective for identifying the molecular ion peak, which typically corresponds to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. For example, in the analysis of a cyclobenzaprine-tetraphenylboric complex, ESI-MS revealed a peak at m/z 276, corresponding to the molecular ion [M]⁺ of the cyclobenzaprine (B1214914) moiety. This confirms the molecular weight of the primary component. For this compound, with a monoisotopic mass of approximately 236.99 Da, ESI-MS would be expected to show a prominent signal around m/z 237.99 for the [M+H]⁺ ion, likely as a characteristic doublet peak due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, assessing compound purity, and performing metabolic studies.
In the context of synthesizing this compound, LC-MS would be used to monitor the reaction progress by separating the starting materials, intermediates, and the final product. The mass spectrometer then provides molecular weight information for each separated component, confirming the identity of the product peak and assessing its purity. The retention time from the chromatography provides an additional layer of identification. The development of a robust LC-MS method involves optimizing the stationary phase, mobile phase composition, and gradient to achieve good separation of all relevant species.
X-ray Crystallography for Solid-State Structure Determination
While mass spectrometry provides information about connectivity and molecular formula, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms and the bond lengths and angles between them.
Although a crystal structure for this compound is not publicly documented, data from closely related structures provide insight into the expected molecular geometry and intermolecular interactions. For example, the crystal structure of 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine, which also contains bromophenyl and imidazole groups, has been determined. researchgate.net In this molecule, the bromophenyl-substituted quinazoline (B50416) unit is essentially planar, and it forms a dihedral angle of 56.04 (14)° with the imidazole ring. researchgate.net The crystal packing is stabilized by N—H⋯N hydrogen bonds, forming inversion dimers. researchgate.net
Table 2: Representative Crystallographic Data for an Analogous Bromophenyl Imidazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound Name | 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine | researchgate.net |
| Molecular Formula | C₂₀H₁₈BrN₅ | researchgate.net |
| Crystal System | (Not specified) | researchgate.net |
| Key Feature | Dihedral angle of 56.04 (14)° between quinazoline and imidazole rings | researchgate.net |
This interactive table presents key crystallographic parameters for a structurally related compound, illustrating the type of data obtained from X-ray analysis.
Computational and Theoretical Studies on 1 3 Bromophenyl 1h Imidazol 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. DFT calculations can elucidate the fundamental properties of 1-(3-Bromophenyl)-1H-imidazol-2-amine, offering a detailed picture of its molecular orbitals and reactive behavior.
Geometry Optimization and Energetic Profiling
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the structure of this compound is adjusted to find the minimum energy conformation. This optimized geometry provides the most accurate representation of the molecule's shape and is the foundation for all subsequent calculations. The energetic profile reveals the molecule's stability.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) and amine moieties, while the LUMO may be distributed over the bromophenyl ring.
Table 1: Frontier Molecular Orbital Properties
| Property | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | A higher energy value indicates a stronger tendency to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | A lower energy value indicates a stronger tendency to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the imidazole ring and the amine group are expected to be regions of high negative potential, while the hydrogen atoms of the amine group and the area around the bromine atom may exhibit a more positive potential.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While DFT calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and bonds, MD can explore the different conformations that this compound can adopt and the interactions it may form with its environment, such as solvent molecules or a biological receptor. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to bind to a target.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This technique is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. For this compound, docking studies can be performed against various protein targets to predict its binding affinity and the specific interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking) that stabilize the ligand-receptor complex. The results of these studies can help to identify potential biological targets for this compound and guide the design of more potent analogs.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Analysis of Binding Affinities and Interaction Modes
No specific studies detailing the binding affinities or interaction modes of This compound with biological targets have been found. Research on analogous compounds, such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, has shown binding affinities with targets like the tubulin-combretastatin A-4 binding site, with reported docking scores ranging from -6.502 to -8.341 kcal/mol, characterized by hydrogen and halogen bond interactions. However, these findings are specific to a triazole core and cannot be directly extrapolated to the imidazole structure .
Prediction of Inhibitory Activities and Target Specificity
There is no available research predicting the inhibitory activities or target specificity of This compound through computational methods. While in silico predictions and subsequent in vitro testing have been performed on structurally related molecules, revealing activities such as anticancer properties, this data is not applicable to the precise compound of interest. Without dedicated studies, any discussion of potential inhibitory activity or target profile for This compound would be purely speculative.
In Silico Mechanistic Studies for Reaction Pathways
A search for in silico mechanistic studies on the reaction pathways for the synthesis of This compound yielded no results. While synthetic procedures for various bromophenyl-imidazole and bromophenyl-triazole derivatives are described in the literature, computational investigations into the thermodynamics, kinetics, and transition states of the reaction mechanisms for this specific compound have not been published. Such studies are essential for understanding reaction feasibility and optimizing synthetic routes from a theoretical standpoint, but this information is currently lacking for this molecule.
Structure Activity Relationship Sar Studies of 1 3 Bromophenyl 1h Imidazol 2 Amine Analogues
Impact of Bromine Substitution Position on Biological Activity
The location of the bromine atom on the N1-phenyl ring is a critical determinant of biological activity. While direct SAR studies comparing the ortho, meta, and para positions of the bromo-substituent on the 1-phenyl-1H-imidazol-2-amine scaffold are not extensively detailed in publicly available research, broader principles from medicinal chemistry and studies on related structures suggest that the position of a halogen substituent can significantly impact activity through steric and electronic effects.
The ortho position can sometimes introduce steric hindrance, which may either be detrimental or, in some cases, beneficial for selectivity by preventing binding to off-target proteins. The para position, being the most distant from the imidazole (B134444) core, might have a less pronounced steric effect but can still influence electronic properties through resonance and inductive effects. The specific impact of each position is highly dependent on the topology of the biological target's binding site.
| Substitution Position | General Impact on Biological Activity | Rationale |
| Ortho | Can introduce steric hindrance, potentially affecting binding affinity. May enhance selectivity. | The proximity of the bromine atom to the imidazole ring can clash with amino acid residues in the binding pocket of a target protein. |
| Meta | Often associated with enhanced biological activity in various scaffolds. | Balances electronic effects and steric bulk, potentially allowing for optimal interactions with the target. |
| Para | Can influence electronic properties of the phenyl ring through resonance and induction. | The electronic effects can alter the pKa of the imidazole nitrogen or the C2-amine, influencing binding. |
Role of the Amine Group at C2 Position in Biological Potency
The amine group at the C2 position of the imidazole ring is a crucial functional group that often plays a pivotal role in the biological potency of this class of compounds. This group can act as a hydrogen bond donor and/or acceptor, forming key interactions with amino acid residues in the binding sites of target proteins such as kinases.
Modification of this amine group can lead to significant changes in activity. For example, acylation or alkylation of the amine can alter its hydrogen bonding capacity and introduce steric bulk, which can either enhance or diminish binding affinity depending on the specific target. In many kinase inhibitors, a primary or secondary amine at this position is essential for forming a critical hydrogen bond with a "hinge" region of the kinase, an interaction that is often a major driver of inhibitory potency.
While specific studies detailing the modification of the C2-amine on the 1-(3-Bromophenyl)-1H-imidazol-2-amine scaffold are limited in the reviewed literature, the fundamental importance of this group is a recurring theme in the SAR of 2-aminoimidazole-based compounds. Its ability to participate in key binding interactions makes it a focal point for medicinal chemistry efforts aimed at modulating potency and selectivity.
Influence of N1-Phenyl Substitutions on Scaffold Activity
Electron-withdrawing groups, such as nitro or cyano groups, can increase the acidity of the imidazole ring protons and potentially modulate the binding affinity. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase the electron density of the phenyl ring and influence hydrophobic interactions within the binding pocket.
The size and lipophilicity of the substituents are also critical. Bulky groups can introduce steric clashes, while lipophilic groups can enhance membrane permeability and interactions with hydrophobic regions of a target protein. The optimal substitution pattern is a delicate balance of these factors and is highly specific to the biological target. For instance, in a series of 2-(substituted phenyl)-1H-imidazole derivatives, the nature and position of substituents on the phenyl ring were found to be critical for their antimicrobial activity.
| Substituent Type | Example | General Effect on Activity |
| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Can modulate electronic properties and binding interactions. |
| Electron-Donating | -OCH₃, -CH₃ | Can enhance hydrophobic interactions and alter electronic character. |
| Halogens | -F, -Cl | Can form halogen bonds and increase lipophilicity. |
| Bulky Groups | -t-butyl | Can provide steric hindrance or favorable van der Waals contacts. |
Modulation of Biological Profiles through Side Chain Modifications
The introduction and modification of side chains at various positions on the this compound scaffold offer another avenue to modulate its biological profile. Side chains can be designed to probe for additional binding interactions, improve physicochemical properties such as solubility, or enhance selectivity for a particular biological target.
For example, attaching a flexible side chain containing a basic amine to the imidazole core is a common strategy in the design of kinase inhibitors. This can allow the molecule to form an additional ionic interaction with an acidic residue in the target protein, thereby increasing potency. The length and composition of such a side chain are critical and are often optimized to achieve the desired biological effect.
While specific examples of side chain modifications on the this compound core were not prevalent in the reviewed literature, the principles of side chain optimization are widely applied in medicinal chemistry and are undoubtedly relevant to this scaffold. The strategic addition of side chains can fine-tune the pharmacological properties of the parent compound, leading to analogues with improved efficacy and a more desirable therapeutic profile.
Molecular Mechanisms of Biological Action for Imidazole 2 Amine Derivatives
Interaction with Nucleic Acids (e.g., DNA Replication Interference)
Imidazole (B134444) derivatives have demonstrated a capacity to interact directly with nucleic acids, a mechanism that can interfere with DNA replication and transcription, ultimately leading to cytotoxic effects in cancer cells. mdpi.com Studies on various substituted imidazole compounds show they can bind to both DNA and RNA. nih.gov The mode of this interaction is often a mixed binding pattern, which can include intercalation—where the compound inserts itself between the base pairs of the DNA helix—and the binding of aggregated forms of the compound along the polynucleotide backbone. nih.gov
For instance, certain pentacyclic benzimidazole (B57391) derivatives featuring an amino substituent have shown significant binding affinities for both DNA and RNA. nih.gov Similarly, some imidazole-2-thione derivatives tethered to other molecular scaffolds have been identified as potent DNA intercalators. nih.govresearchgate.net This interaction can induce detectable damage to DNA. nih.gov The planar structure of the imidazole ring is a key feature that facilitates such intercalative binding. researchgate.net Metal complexes incorporating imidazole derivatives have also been studied, showing capabilities for both coordinate binding to DNA bases and intercalative binding. rsc.org
This evidence suggests that 1-(3-Bromophenyl)-1H-imidazol-2-amine, by virtue of its core imidazole structure, may also possess the ability to bind to nucleic acids, potentially interfering with essential cellular processes like DNA replication.
Modulation of Cellular Pathway Enzymes (e.g., DNA Damage, Apoptosis Induction)
The interaction of imidazole derivatives with nucleic acids can trigger cellular responses to DNA damage, leading to the activation of apoptotic pathways. Apoptosis, or programmed cell death, is a critical mechanism for eliminating compromised cells, such as cancer cells. The anticancer potential of imidazole derivatives is partly attributed to their ability to induce apoptosis following interference with DNA replication and repair enzymes. mdpi.com
Research on novel imidazole derivatives has shown they can inhibit the proliferation of cancer cells by inducing apoptosis. nih.gov For example, specific derivatives have been observed to reduce the proliferation of myeloid leukemia cells. This anti-proliferative effect was directly linked to the induction of apoptosis. nih.gov Furthermore, some imidazole-2-thione hybrids have been developed as dual DNA intercalators and topoisomerase II inhibitors. nih.govresearchgate.net Topoisomerases are vital enzymes that manage the topology of DNA during replication; their inhibition leads to DNA breaks and subsequent cell death. The capacity of these compounds to induce DNA damage and inhibit key repair enzymes underscores their role in modulating cellular pathways that control cell fate. nih.gov
Receptor Binding and Signaling Pathway Interference (e.g., Ca and K Fluxes, Translation Initiation)
The versatile structure of the imidazole ring allows it to interact with a variety of cellular receptors, thereby interfering with their signaling pathways. The imidazole moiety is a core component of the endogenous ligand histamine (B1213489), which binds to a family of G protein-coupled receptors (GPCRs), namely the histamine H1, H2, H3, and H4 receptors. nih.govresearchgate.net These receptors are involved in numerous physiological processes, and their modulation can have significant therapeutic effects.
The imidazole ring's ability to act as both a hydrogen bond donor and acceptor is fundamental to its recognition by different biological targets. nih.govresearchgate.net This property allows imidazole derivatives to function as recognition moieties for various organic molecules and inorganic metal ions at a supramolecular level. mdpi.com By binding to receptors, these compounds can interfere with downstream signaling cascades. For example, studies on certain imidazole derivatives in myeloid leukemia cells revealed a downregulation of the AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, both of which are crucial for cell proliferation and survival. nih.gov While specific effects on calcium and potassium fluxes or translation initiation for this compound are not documented, the established precedent for receptor modulation by related compounds suggests this as a plausible mechanism of action.
Inhibition of Specific Enzyme Classes (e.g., Cytochrome P450 Enzymes, VEGFR-2 Kinase, IMPDH)
Imidazole derivatives are known to be potent inhibitors of several enzyme classes, which contributes significantly to their therapeutic potential. A notable example is their interaction with cytochrome P450 (CYP450) enzymes. The imidazole ring can bind potently to the heme iron within the active site of these enzymes, which can lead to drug-drug interactions if co-administered with other medications metabolized by CYP450. researchgate.net
In the context of anticancer activity, imidazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net VEGFR-2 is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The inhibitory mechanism involves hydrogen bonding between the imidazole moiety and amino acids in the active site of VEGFR-2, which reduces vasculogenesis and angiogenesis. researchgate.net
Another important target is Inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. researchgate.net As these nucleotides are essential for DNA and RNA synthesis, inhibiting IMPDH can halt cell proliferation, making it an effective anticancer and antiviral strategy. researchgate.net Thiamazole, an imidazole-based drug, acts by inhibiting thyroperoxidase, an enzyme crucial for thyroid hormone synthesis. wikipedia.org
Table 1: Examples of Enzyme Inhibition by Imidazole Derivatives
| Derivative Class | Target Enzyme | Biological Effect |
|---|---|---|
| General Imidazoles | Cytochrome P450 (CYP450) | Inhibition of metabolism, potential drug-drug interactions researchgate.net |
| Substituted Imidazoles | VEGFR-2 Kinase | Inhibition of angiogenesis researchgate.net |
| Imidazole Analogues | IMPDH | Inhibition of nucleotide synthesis, antiproliferative activity researchgate.net |
| Thiamazole | Thyroperoxidase | Inhibition of thyroid hormone synthesis wikipedia.org |
| Imidazole-2-thione Hybrids | Topoisomerase II | Induction of DNA damage, anticancer activity nih.govresearchgate.net |
Diverse Biological Activities of Imidazole 2 Amine Scaffolds
Antitubercular Investigations
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the discovery of new and effective drugs to combat multidrug-resistant strains. The imidazole (B134444) nucleus is a key component in several antitubercular agents. For instance, nitroimidazoles like Delamanid are approved for treating multidrug-resistant TB, highlighting the scaffold's importance.
The 1-aryl-1H-imidazol-2-amine core represents a promising area for antitubercular drug discovery. While direct studies on 1-(3-Bromophenyl)-1H-imidazol-2-amine are not extensively documented, research on related structures provides valuable insights into its potential. Structure-activity relationship (SAR) studies on various imidazole-based compounds reveal that the nature and position of substituents on the aryl ring are critical for activity.
In studies of related carboxamide derivatives, it has been observed that halogen substitutions on the phenyl ring can have varied effects on antitubercular potency. For some series, the presence of halogens can lead to a loss of activity, while in other scaffolds, they are crucial for potency. nih.gov For example, in a series of N,N-Diaryl-4-(4,5-dichloroimidazol-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridine dicarboxamides, the imidazole moiety is a key component of compounds developed as antitubercular agents. nih.gov Similarly, libraries of 2,5,6-trisubstituted benzimidazoles have yielded compounds with potent growth inhibitory activities against Mtb-H37Rv, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.
Furthermore, research on imidazo[2,1-b]thiazoles and other fused imidazole systems has identified compounds with significant activity against M. tuberculosis. turkjps.org These findings underscore the versatility of the imidazole scaffold in generating potent antitubercular leads. The specific contribution of a 3-bromophenyl substituent on the N1 position of an imidazol-2-amine core warrants further investigation to determine its precise impact on antimycobacterial efficacy.
| Compound Scaffold | Specific Derivative Example | Target/Organism | Activity (MIC/IC50) | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b] nih.govcentralasianstudies.orgoxazine | Carbamate Derivative | M. tuberculosis H37Rv | 0.18–1.63 μM (MIC90) | researchgate.net |
| Imidazo[2,1-b]thiazole | 5-Nitro-2-furfurylidene derivative | M. tuberculosis H37Rv | 6.16 µg/mL (IC50) | turkjps.org |
| Benzimidazole (B57391) | 2-(Benzylthio)-1H-benzo[d]imidazole derivative (6z) | M. tuberculosis H37Rv | 3.8 µM (MIC) | scielo.br |
Other Reported Bioactivities (e.g., Antidiabetic, Neuroprotective, Antioxidant)
Beyond their application in infectious diseases, imidazole-2-amine scaffolds and related structures have demonstrated a wide spectrum of pharmacological activities.
Antidiabetic Activity: The imidazole core is being explored for the management of diabetes and its complications. Notably, novel 1H-imidazol-2-amine derivatives have been investigated as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in the pathogenesis of diabetic macular edema. nih.gov In these studies, replacing a phenylguanidine moiety with 1H-benzimidazol-2-amine led to compounds with significantly improved inhibitory activity. nih.gov This suggests that the imidazol-2-amine structure can serve as a key pharmacophore for VAP-1 inhibition.
Other research on fused benzimidazoles has identified compounds that act as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, presenting a pathway for developing multi-target antidiabetic agents. nih.gov The this compound structure, combining the imidazole-2-amine core with a lipophilic bromophenyl group, could potentially interact with such targets, although specific evaluations are needed.
Neuroprotective Activity: Neurodegenerative diseases like Alzheimer's disease represent a significant therapeutic challenge. Research into imidazole-containing compounds has revealed their potential for neuroprotection. For example, a series of 1-heteroaryl-2-aryl-1H-benzimidazole derivatives were synthesized and found to be inhibitors of c-Jun N-terminal kinase 3 (JNK3), an enzyme involved in neuronal apoptosis. nih.gov Certain compounds in this class exhibited potent cell-protective effects against toxicity in human neuroblastoma cells. nih.gov
Additionally, other imidazole-linked heterocycles have been evaluated for their affinity for imidazoline (B1206853) I2 receptors, which are considered relevant targets in Alzheimer's disease. nih.gov A representative compound from this class ameliorated cognitive impairment and reduced neuroinflammation markers in a mouse model of the disease, underscoring the therapeutic potential of the imidazole scaffold in neurological health. nih.gov
Antioxidant Activity: Oxidative stress is a key pathological factor in numerous diseases. The antioxidant potential of heterocyclic compounds is an area of active investigation. Studies on imine-containing 1H-benzimidazoles have shown that the substitution pattern on the phenyl ring significantly influences antioxidant activity. In one study, a derivative bearing a p-bromophenyl substituent at the second position of the benzimidazole ring was the most active compound, causing a 57% inhibition of lipid peroxidation (LPO). nih.gov This finding is particularly relevant as it highlights the potential positive contribution of a bromophenyl group to the antioxidant capacity of an imidazole-based scaffold.
Further studies on other imidazole derivatives have also demonstrated significant free radical scavenging properties, suggesting that the imidazole nucleus itself contributes to antioxidant effects. centralasianstudies.orgmdpi.com The combination of the electron-rich imidazole ring and a halogenated phenyl group in this compound could result in a molecule with favorable antioxidant properties.
| Activity | Compound Scaffold | Specific Derivative Example | Key Finding | Reference |
|---|---|---|---|---|
| Antidiabetic | 1H-Imidazol-2-amine | Thiazole derivative with 1H-benzimidazol-2-amine | Potent VAP-1 inhibitor (Human IC50 = 0.019 μM) | nih.gov |
| Neuroprotective | 1-Heteroaryl-2-aryl-1H-benzimidazole | Derivative 16f | Potent JNK3 affinity (Kd = 46 nM) | nih.gov |
| Antioxidant | Imine-containing 1H-benzimidazole | Derivative with p-bromophenyl substituent | 57% inhibition of lipid peroxidation | nih.gov |
Research and Biotechnological Applications of 1 3 Bromophenyl 1h Imidazol 2 Amine and Its Derivatives
Chemical Biology Probes for Protein and RNA Labeling and Manipulation
While direct studies on 1-(3-Bromophenyl)-1H-imidazol-2-amine as a chemical probe are not extensively documented, the inherent characteristics of its core structure suggest a strong potential for such applications. The imidazole (B134444) ring is a key component in various biological interactions, and the presence of a reactive amine group and a modifiable bromophenyl ring makes this scaffold a promising starting point for the development of sophisticated molecular tools.
The primary amine group on the imidazole ring can be readily functionalized with reporter molecules such as fluorophores, biotin, or photo-crosslinkers. This allows for the creation of probes that can be used to label and visualize proteins and RNA molecules within their native cellular environment. Furthermore, the bromophenyl moiety can serve as a handle for bioorthogonal reactions, enabling the specific and controlled attachment of the probe to its target. The development of such probes derived from the this compound scaffold could significantly contribute to our understanding of complex biological processes at the molecular level.
Development of Bio-Mimetic Catalysts
The imidazole ring is a fundamental component of the active sites of many enzymes, where it often functions as a general acid or base catalyst. This biological precedent has inspired the development of imidazole-containing small molecules as bio-mimetic catalysts for a variety of chemical transformations. Although specific catalytic applications of this compound have not been widely reported, its structural features suggest its potential in this area.
The imidazole core can participate in proton transfer reactions, mimicking the catalytic activity of histidine residues in enzymes. The electronic properties of the imidazole ring, which can be modulated by the 3-bromophenyl substituent, can influence its catalytic efficiency. Derivatives of this compound could be designed to catalyze specific reactions, such as ester hydrolysis or acyl transfer, by providing a microenvironment that stabilizes the transition state of the reaction. Further research in this area could lead to the development of novel and efficient catalysts for synthetic chemistry.
Supramolecular Chemistry Building Blocks
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The structure of this compound makes it an excellent candidate as a building block for the construction of supramolecular assemblies.
The imidazole ring can participate in hydrogen bonding, both as a donor and an acceptor, and can also engage in π-π stacking interactions. The bromophenyl group can form halogen bonds, which are increasingly recognized as a powerful tool in crystal engineering and supramolecular design. The interplay of these various non-covalent interactions can be exploited to direct the self-assembly of this compound and its derivatives into well-defined one-, two-, or three-dimensional structures. These supramolecular architectures could find applications in areas such as molecular recognition, sensing, and materials science.
Agrochemical Research Applications
The search for new and effective agrochemicals is a continuous effort to address the challenges of crop protection and food security. Heterocyclic compounds, including imidazole derivatives, have historically been a rich source of biologically active molecules for agricultural applications. While specific studies on the agrochemical properties of this compound are limited, the broader class of phenyl-imidazol-2-amine derivatives has shown promise in this field.
The structural features of these compounds, such as the presence of a halogenated phenyl ring and an amino-imidazole core, are often associated with pesticidal activity. It is plausible that derivatives of this compound could exhibit herbicidal, fungicidal, or insecticidal properties. High-throughput screening of libraries of such compounds could identify new lead structures for the development of next-generation agrochemicals with improved efficacy and environmental profiles.
Materials Science Applications (e.g., Non-Linear Optical Materials)
The unique electronic properties of conjugated organic molecules have made them attractive targets for applications in materials science, particularly in the field of non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them and are essential components in technologies such as optical communications and data storage.
Research into related bromophenyl imidazole derivatives has demonstrated their potential as NLO materials. The combination of an electron-donating amino group and an electron-withdrawing bromophenyl group, connected through the polarizable imidazole ring, can give rise to a significant molecular hyperpolarizability, a key requirement for second-order NLO activity. Theoretical and experimental studies on analogous compounds have shown promising results, suggesting that this compound and its derivatives are worthy of further investigation for their NLO properties.
Below is a table summarizing the non-linear optical properties of some related imidazole derivatives:
| Compound | First Hyperpolarizability (β₀) (esu) | Wavelength (nm) | Method |
| 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone | 1.57 x 10⁻³⁰ | 1064 | Z-scan |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | 7.00254 x 10⁻³⁰ | Not Specified | DFT |
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | 5503.52 x 10⁻³³ | Not Specified | Theoretical |
This table presents data for compounds structurally related to this compound to illustrate the potential of this chemical class in NLO applications.
Lead Compound Identification in Drug Discovery Pipelines
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, makes it a versatile core for the design of new therapeutic agents. Consequently, this compound represents a valuable starting point for the identification of lead compounds in drug discovery pipelines.
The presence of the 3-bromophenyl group offers several advantages. The bromine atom can act as a handle for further chemical modification, allowing for the rapid generation of a library of diverse analogs. Furthermore, the lipophilicity and electronic properties imparted by the bromophenyl moiety can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Screening of libraries based on the this compound scaffold against various biological targets could lead to the discovery of novel hits and lead compounds for a range of diseases.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Molecular Targets
A primary avenue for future research lies in the identification of novel molecular targets for 1-(3-Bromophenyl)-1H-imidazol-2-amine and its derivatives. While the imidazole (B134444) scaffold is known to interact with a range of biological targets, including kinases and microtubules, the specific targets of this particular compound remain largely uncharacterized. nih.gov Advanced methodologies in chemical proteomics offer a powerful platform for target deconvolution. mdpi.comnih.gov
Future investigations could employ affinity-based proteomics , where the compound is immobilized on a solid support to capture its binding partners from cell lysates. nih.govnih.govnih.gov This technique, coupled with mass spectrometry, can identify proteins that directly interact with the molecule. mdpi.comnih.gov Furthermore, activity-based protein profiling (ABPP) could be utilized to identify enzyme targets by designing probes that covalently bind to the active site of specific enzymes. nih.gov
Another promising strategy is the use of quantitative proteomics . nih.gov Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can help distinguish specific binders from non-specific interactions by quantifying protein levels in the presence and absence of the compound. nih.gov Computational approaches, including reverse docking and pharmacophore-based screening against large protein databases, can also predict potential targets, which can then be experimentally validated. nih.govresearchgate.net These unbiased, proteome-wide screening methods are crucial for discovering unprecedented mechanisms of action and expanding the therapeutic potential of this compound beyond currently hypothesized applications. springernature.commdpi.com
Development of Advanced Synthetic Methodologies
The synthesis of this compound and a diverse library of its analogs is crucial for exploring its therapeutic potential. Future research should focus on developing more advanced and efficient synthetic methodologies. While classical methods for imidazole synthesis exist, modern techniques can offer improved yields, regioselectivity, and functional group tolerance. nih.govnih.gov
Cross-coupling reactions , such as the Suzuki-Miyaura coupling, have proven effective for the synthesis of functionalized imidazoles and could be further optimized for this specific scaffold. nih.govnih.gov The use of novel palladium and copper catalysts could enhance the efficiency and scope of these reactions, allowing for the introduction of a wide variety of substituents on both the phenyl and imidazole rings. nih.govtechnologynetworks.com
Furthermore, the implementation of flow chemistry presents a significant opportunity for the high-throughput synthesis of an analog library. researchgate.netresearchgate.net Continuous-flow systems offer precise control over reaction parameters, leading to improved reproducibility and scalability. researchgate.netharvard.edu This technology would facilitate the rapid generation of derivatives for structure-activity relationship studies. researchgate.net The development of multi-step continuous flow processes could further streamline the synthesis of complex derivatives from simple starting materials. frontiersin.org
| Synthetic Methodology | Potential Advantages for this compound Analogs |
| Advanced Cross-Coupling | High efficiency and functional group tolerance for diverse substitutions. |
| Flow Chemistry | Rapid, automated, and scalable synthesis of compound libraries. |
| Microwave-Assisted Synthesis | Accelerated reaction times and potentially higher yields. |
| Multicomponent Reactions | Atom-economical and efficient one-pot synthesis of complex structures. |
Integrated Computational and Experimental Approaches for Compound Design
A synergistic approach that integrates computational modeling with experimental validation will be instrumental in the rational design of more potent and selective analogs of this compound. nih.gov This integrated strategy can significantly accelerate the drug discovery process by prioritizing compounds with favorable properties for synthesis and testing.
Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to understand the key structural features required for biological activity. springernature.commdpi.com These models can then be used for virtual screening of large compound databases to identify novel scaffolds with similar properties. springernature.com
Molecular docking simulations can predict the binding modes of designed analogs within the active sites of identified or putative protein targets. researchgate.net These in silico predictions can guide the design of modifications to improve binding affinity and selectivity. Subsequently, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complexes over time.
Crucially, the computational predictions must be validated through experimental testing. This iterative cycle of design, synthesis, and biological evaluation is a powerful paradigm for lead optimization. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can also be integrated early in the design phase to flag potential liabilities and guide the development of compounds with better drug-like properties. researchgate.net
Exploration of Structure-Activity-Mechanism Relationships
A thorough investigation into the structure-activity relationships (SAR) of this compound is essential for understanding how modifications to its chemical structure influence its biological activity and mechanism of action. nih.gov Systematic modifications of the compound, such as altering the position of the bromine atom on the phenyl ring, substituting it with other halogens or functional groups, and introducing various substituents on the imidazole ring, will provide valuable insights.
The generated library of analogs should be screened in a panel of biological assays to determine their potency and selectivity. By correlating the structural changes with the observed biological effects, a comprehensive SAR map can be constructed. This will help in identifying the key pharmacophoric features and understanding the role of the bromophenyl and amino-imidazole moieties in target interaction.
Furthermore, mechanistic studies should be conducted on the most active compounds to elucidate how they exert their biological effects. This could involve examining their impact on cellular signaling pathways, enzyme kinetics, and gene expression. Understanding the structure-activity-mechanism relationship will provide a solid foundation for the rational design of next-generation compounds with improved therapeutic profiles.
| Structural Modification | Potential Impact on Activity |
| Position/nature of halogen on the phenyl ring | Altered binding affinity and selectivity. |
| Substitution on the phenyl ring | Modulation of pharmacokinetic properties and target interactions. |
| Substitution on the imidazole N-1 position | Influence on bioavailability and target engagement. |
| Modification of the 2-amino group | Changes in hydrogen bonding capacity and biological activity. |
Potential for Multitargeting Agents
The inherent ability of the imidazole scaffold to interact with multiple biological targets suggests that this compound could serve as a foundation for the development of multitargeting agents. nih.govmdpi.com Such agents, which modulate multiple nodes in a disease network simultaneously, can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target drugs. nih.gov
Future research could focus on designing hybrid molecules that combine the this compound scaffold with other pharmacophores known to be active against different but related targets. For instance, in the context of cancer therapy, the imidazole core could be linked to a moiety known to inhibit a different kinase or a protein involved in a complementary signaling pathway. nih.gov
The design of such dual-action or multitargeting compounds requires a deep understanding of the SAR for each target and careful optimization of the linker connecting the different pharmacophoric elements. Computational modeling can play a crucial role in designing these hybrid molecules and predicting their ability to bind to multiple targets. The exploration of this compound as a scaffold for multitargeting agents represents a promising and largely unexplored frontier in drug discovery. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 1-(3-Bromophenyl)-1H-imidazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and brominated aromatic aldehydes. For example, refluxing 1H-imidazol-2-amine derivatives with 3-bromophenyl reagents in ethanol under controlled pH (adjusted with triethylamine) has been shown to yield crystalline products suitable for structural analysis . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
- Catalyst : Triethylamine is critical for deprotonation and cyclization .
- Temperature : Reflux conditions (~78°C in ethanol) improve reaction rates but may necessitate TLC monitoring to avoid side products .
Table 1 : Comparison of reported synthetic conditions:
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1H-imidazol-2-amine | Ethanol | Triethylamine | 72 | |
| Benzyl-substituted imidazole | DMF | K₂CO₃ | 65 |
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (≥98% purity threshold) and UV detection at 254 nm .
- Structural Confirmation :
- X-ray Crystallography : Single-crystal diffraction resolves the bromophenyl substitution pattern and imidazole ring conformation .
- NMR Spectroscopy : H NMR should show characteristic peaks: ~7.5 ppm (aromatic protons), ~8.1 ppm (imidazole NH₂) .
- Elemental Analysis : Match experimental C, H, N, Br percentages to theoretical values (e.g., Br content ~28.2%) .
Advanced Research Questions
Q. What computational methods are recommended to predict the electronic and nonlinear optical (NLO) properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is effective for:
- Electronic Structure : Analyze HOMO-LUMO gaps to predict charge-transfer behavior .
- NLO Properties : Calculate hyperpolarizability (β) using CAM-B3LYP functionals; bromine’s electron-withdrawing effect enhances β values .
- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites for reactivity studies .
Note : Validate computational results with experimental UV-Vis spectra (e.g., λmax ~290 nm) .
Q. How should researchers address contradictions in spectroscopic data vs. computational predictions for this compound?
- Methodological Answer :
- Step 1 : Cross-validate experimental conditions (e.g., solvent polarity in UV-Vis measurements affecting λmax) .
- Step 2 : Re-examine basis sets in DFT; hybrid functionals (e.g., ωB97X-D) better account for dispersion forces in crystal packing .
- Step 3 : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., Br···H contacts) that may distort spectral predictions .
- Case Study : A 0.2 eV discrepancy in HOMO-LUMO gaps was resolved by incorporating solvent effects in TD-DFT calculations .
Q. What factorial design approaches optimize reaction parameters for scaled-up synthesis?
- Methodological Answer : A 2<sup>3</sup> factorial design can evaluate three critical factors:
- Factors : Temperature (60°C vs. 80°C), catalyst loading (1 eq. vs. 1.5 eq.), and solvent (ethanol vs. acetonitrile).
- Response Variables : Yield, purity, and reaction time.
- Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05) .
Table 2 : Example factorial design results:
| Run | Temp (°C) | Catalyst (eq.) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 1.0 | Ethanol | 68 |
| 2 | 80 | 1.5 | ACN | 74 |
Data Management and Validation
Q. How can chemical software improve data reproducibility for studies on this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Track reaction parameters (e.g., humidity, stirring rate) that impact crystallization .
- Cheminformatics Tools : Use platforms like Schrödinger Materials Science to correlate DFT results with experimental NLO data .
- Data Security : Encrypt spectral datasets to prevent tampering; blockchain-based systems ensure audit trails .
Handling Contradictory Results
Q. What strategies reconcile discrepancies between theoretical and experimental vibrational spectra?
- Methodological Answer :
- Step 1 : Reassess scaling factors in computed IR frequencies; a 0.96–0.98 scaling factor adjusts for anharmonicity .
- Step 2 : Compare experimental Raman spectra with DFT-predicted modes (e.g., imidazole ring breathing at ~600 cm⁻¹) .
- Step 3 : Consider polymorphism; alternative crystal forms may exhibit distinct spectral features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
